1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-31-13-8-19-24-22(32-25-19)16-2-7-20(29)28(14-16)15-21(30)27-11-9-26(10-12-27)18-5-3-17(23)4-6-18/h2-7,14H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWKQFOZWJVAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A features a unique structural arrangement that includes:
- A pyridinone core
- A piperazine moiety with a fluorophenyl substitution
- An oxadiazole ring
The molecular formula for Compound A is with a molecular weight of approximately 401.44 g/mol. The presence of multiple functional groups suggests potential reactivity and biological activity.
Biological Activity Overview
Research indicates that Compound A exhibits a range of biological activities, particularly in the following areas:
1. Anticancer Properties
Preliminary studies have shown that Compound A may possess anticancer properties. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action likely involves modulation of signaling pathways associated with apoptosis and cell cycle regulation.
2. Anti-inflammatory Effects
Studies suggest that Compound A may also exhibit anti-inflammatory effects. The interaction with inflammatory mediators can lead to reduced inflammation in various models, indicating its potential as a therapeutic agent for inflammatory diseases.
3. Neuropharmacological Activity
Given the presence of the piperazine moiety, Compound A has been investigated for its neuropharmacological effects. It may influence neurotransmitter systems, potentially offering benefits in treating neuropsychiatric disorders.
The biological activity of Compound A is attributed to its ability to bind to specific receptors or enzymes, thereby modulating their activity. Key mechanisms include:
- Enzyme Inhibition: Compound A may inhibit enzymes involved in tumor growth or inflammatory responses.
- Receptor Modulation: It may act as an antagonist or agonist at various neurotransmitter receptors, influencing neuronal signaling.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the structure of Compound A affect its biological activity. For instance:
- Piperazine Substituents: Variations in the piperazine ring can significantly alter binding affinity and selectivity for target proteins.
- Oxadiazole Modifications: Changes in the oxadiazole ring have been linked to enhanced anticancer efficacy.
| Modification | Effect on Activity |
|---|---|
| Fluorophenyl group on piperazine | Increases binding affinity |
| Alkoxy substitutions on oxadiazole | Enhances anti-inflammatory activity |
Case Studies
Several case studies have highlighted the therapeutic potential of Compound A:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that Compound A effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 20 µM, indicating significant potency against these malignancies.
Case Study 2: Neuropharmacological Effects
A study investigating the effects of Compound A on animal models of depression showed promising results in reducing depressive-like behaviors. Behavioral assays indicated that treatment with Compound A led to increased locomotor activity and reduced immobility time in forced swim tests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogs
4-{[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one ()
- Key Differences :
- Inference : The target compound’s 2-methoxyethyl group may improve aqueous solubility compared to the methyl-substituted analog.
1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one ()
- Key Differences :
- Core Structure : Pyridine vs. pyridin-2(1H)-one.
- Substituents : Acetyl group instead of oxadiazole.
Oxadiazole-Containing Analogs
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine ()
Lactam-Containing Analogs
12-(3-Aminophenyl)-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-5(12H)-one ()
- Key Differences: Core Structure: Complex polycyclic lactam vs. monocyclic pyridin-2(1H)-one. Substituents: 4-Methylpiperazine vs. 4-(4-fluorophenyl)piperazine.
- Inference : The target compound’s simpler core may offer better pharmacokinetic properties (e.g., oral bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
